molecular formula C17H17NO3 B2437670 1-[(2-Methoxyphenoxy)acetyl]indoline CAS No. 444146-15-0

1-[(2-Methoxyphenoxy)acetyl]indoline

Cat. No.: B2437670
CAS No.: 444146-15-0
M. Wt: 283.327
InChI Key: UGNNACXQLLXRSL-UHFFFAOYSA-N
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Description

Structural Characterization

Molecular Architecture and Functional Group Analysis

1-[(2-Methoxyphenoxy)acetyl]indoline (C₁₇H₁₇NO₃) consists of a bicyclic indoline core fused to a substituted acyl group. The indoline moiety comprises a six-membered benzene ring fused to a five-membered pyrrole ring, with a nitrogen atom in the pyrrole ring (Figure 1). The substituent at the N1 position is a 2-methoxyphenoxyacetyl group, which introduces additional aromaticity and electron-donating/withdrawing effects.

Key Functional Groups:
Functional Group Position Role in Reactivity/Properties
Indoline core Bicyclic system Conjugation, aromatic stability
Acetyl group N1 position Electrophilic site for nucleophilic attack
Phenoxy group Acetyl substituent Electron-rich aromatic system
Methoxy group Ortho position (C2) Electron-donating via resonance

The methoxy group at the ortho position of the phenoxy ring enhances electron density through resonance, stabilizing the conjugated system. The acetyl group serves as a reactive electrophilic site, enabling further derivatization (e.g., hydrolysis, nucleophilic substitution).

Comparative Structural Features of Indoline Derivatives

This compound belongs to a class of indoline derivatives, which exhibit diverse structural and electronic properties depending on substituents. Below is a comparison with analogous compounds:

Compound Substituents Key Differences from Target Compound
1-[2-(4-Bromophenoxy)propanoyl]indoline Bromine, propanoyl linker Larger substituent, reduced electron density
1-Acetylindoline Unsubstituted acetyl Lack of phenoxy/methoxy groups reduces aromatic complexity
Di-tert-butyl 1″-acetyl-2,2″,9′-trioxo-dispiro[indoline-xanthene] Spirocyclic structure, tert-butyl groups Increased steric bulk, distinct electronic profile

The presence of the methoxyphenoxyacetyl group in the target compound introduces:

  • Enhanced conjugation : Methoxy and phenoxy groups extend π-systems, altering electronic properties.
  • Steric modulation : Bulky substituents influence molecular packing and reactivity.
  • Solubility effects : Methoxy groups improve solubility in polar solvents compared to brominated analogs.

X-ray Crystallographic Studies and Conformational Analysis

While direct crystallographic data for this compound is unavailable, insights can be drawn from structurally related indoline derivatives:

Planarity and Ring Orientation

In indoline derivatives, the bicyclic system typically exhibits planarity, with the indole ring adopting a flat conformation. For example, in syn-1-acetyl-9′aH-8′-methoxyspiro[indole-3,2′-oxeto[3′,2′:4,5]furo[3,2-g]benzopyran]2,6′-dione, the indole ring is nearly planar, with a mean deviation of 0.0168 Å from the plane. This planarity is critical for π-π stacking interactions in crystalline lattices.

Substituent Orientation

Substituents on the indoline nitrogen influence molecular conformation. In 1-(2-iodobenzoyl)-6-methoxy-1H-indole-3-carbaldehyde, the acyl group adopts an anti-periplanar conformation relative to the indole ring, minimizing steric strain. Similarly, the 2-methoxyphenoxyacetyl group in the target compound likely adopts a conformation that balances steric and electronic effects, potentially with intramolecular hydrogen bonding between the acetyl oxygen and phenoxy protons.

Crystal Packing Interactions

Indoline derivatives often exhibit hydrogen-bonding networks in crystals. For instance, in N-(3-methoxyphenyl)-N-{[1-(phenylsulfonyl)-1H-indol-2-yl]methyl}acetamide, C—H⋯O interactions dominate packing, with distances of 3.312–3.788 Å. The methoxy group in the target compound may participate in similar interactions, while the acetyl group could form dipole-dipole interactions.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-(2-methoxyphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-20-15-8-4-5-9-16(15)21-12-17(19)18-11-10-13-6-2-3-7-14(13)18/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNNACXQLLXRSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Primary Synthetic Route: Acylation of Indoline

The most widely documented method for synthesizing 1-[(2-Methoxyphenoxy)acetyl]indoline involves the acylation of indoline with 2-methoxyphenoxyacetyl chloride under basic conditions. This reaction proceeds via nucleophilic acyl substitution, where the secondary amine group of indoline attacks the electrophilic carbonyl carbon of the acyl chloride. Triethylamine is employed as a base to neutralize hydrochloric acid generated during the reaction, ensuring the reaction medium remains anhydrous and preventing protonation of the indoline nucleophile.

The reaction is typically conducted in dichloromethane (DCM) at room temperature, offering a balance between reaction efficiency and solvent volatility. Post-reaction, the crude product is purified through recrystallization or column chromatography to isolate the target compound in high purity. Key advantages of this method include its simplicity and compatibility with standard laboratory equipment. However, the use of acyl chlorides necessitates careful handling due to their moisture sensitivity and corrosivity.

Table 1: Standard Acylation Protocol

Parameter Specification
Starting Material Indoline, 2-Methoxyphenoxyacetyl chloride
Base Triethylamine
Solvent Dichloromethane
Temperature Room temperature (20–25°C)
Reaction Time 2–4 hours
Purification Recrystallization or chromatography

Alternative Acylation Methods Using Carbonylazole Reagents

Recent advances in acylation chemistry have introduced carbonylazole derivatives as viable alternatives to traditional acyl chlorides. For instance, imidazole carbamates and ureas have demonstrated chemoselectivity in esterification and amidation reactions, offering milder conditions for sensitive substrates. In the context of this compound, these reagents could potentially acylate indoline without requiring stringent anhydrous conditions.

The mechanism involves the activation of carboxylic acids through the formation of imidazole intermediates, which are subsequently displaced by the indoline nucleophile. Catalysts such as 1,8-diazabicycloundec-7-ene (DBU) or pyridinium salts enhance reaction rates by stabilizing transition states or acting as Brønsted acids. While this approach remains exploratory for the target compound, its success in analogous systems suggests potential for adaptation, particularly in reducing side reactions associated with acyl chlorides.

Preparation of Indoline Starting Material

The availability of high-purity indoline is critical for the primary acylation route. Indoline is commonly synthesized via the hydrogenation of indole derivatives, a process exemplified by catalytic hydrogenation under ambient conditions. For example, indole dissolved in dichloromethane or 1,2-dichloroethane (DCE) undergoes complete reduction to indoline within two hours using hydrogen gas at 1 atmosphere and room temperature in the presence of a palladium catalyst.

Table 2: Indoline Synthesis via Catalytic Hydrogenation

Parameter Specification
Substrate Indole
Catalyst Palladium on carbon (Pd/C)
Solvent Dichloromethane or 1,2-dichloroethane
Hydrogen Pressure 1 atmosphere
Temperature Room temperature
Reaction Time 2 hours

This method ensures high yields of indoline while avoiding extreme temperatures or pressures, making it suitable for large-scale production.

Optimization of Reaction Conditions

Optimizing the acylation reaction involves balancing solvent polarity, base strength, and temperature. Dichloromethane’s low polarity minimizes solvation of the nucleophile, enhancing its reactivity, while triethylamine’s steric bulk reduces undesired side reactions such as over-acylation. Alternative solvents like acetonitrile have been explored in related acylation reactions, though they may necessitate higher temperatures or prolonged reaction times.

Ultrasound irradiation, as described in the synthesis of phenoxy-cyclohexa-2,5-diene-1,4-dione derivatives, could potentially accelerate the acylation step by improving mass transfer and reducing activation energy. However, its application to this compound remains undocumented in the literature.

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison

Method Advantages Limitations
Acyl Chloride Route High yield, simplicity Moisture-sensitive reagents
Carbonylazole Route Mild conditions, chemoselectivity Limited experimental validation
Hydrogenation-Derived Scalable, robust Requires indole precursor

The acyl chloride method remains the gold standard due to its reproducibility, whereas carbonylazole-based approaches offer untapped potential for green chemistry applications.

Chemical Reactions Analysis

1-[(2-Methoxyphenoxy)acetyl]indoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding indole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenoxy group, where nucleophiles such as amines or thiols replace the methoxy group.

    Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding indoline and 2-methoxyphenol.

Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts such as palladium on carbon and bases like sodium hydroxide.

Scientific Research Applications

1-[(2-Methoxyphenoxy)acetyl]indoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2-Methoxyphenoxy)acetyl]indoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

1-[(2-Methoxyphenoxy)acetyl]indoline can be compared with other indoline derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

1-[(2-Methoxyphenoxy)acetyl]indoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Research has highlighted its potential as an antimicrobial, anti-inflammatory, and anticancer agent. This article delves into the compound's biological mechanisms, comparative studies with related compounds, and relevant case studies.

Chemical Structure and Properties

The structure of this compound consists of an indoline core substituted with a methoxyphenoxyacetyl group. This unique arrangement contributes to its biological activity by allowing interactions with various molecular targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a critical role in the inflammatory response. The IC50 values for COX-2 inhibition have been reported in various studies, indicating a promising therapeutic profile:

CompoundIC50 (μM)Target
This compound28.39 ± 0.03COX-2
Indomethacin0.04 ± 0.01COX-2

This data suggests that while the compound is less potent than established NSAIDs like indomethacin, it may offer a safer alternative with fewer side effects.

3. Anticancer Properties

This compound has been investigated for its anticancer potential, particularly against various cancer cell lines. Studies have indicated that it can induce apoptosis in cancer cells through the modulation of key signaling pathways, including those involving β-arrestin recruitment and receptor interactions.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits enzymes involved in inflammation and cancer cell proliferation.
  • Receptor Modulation : It acts as an agonist or antagonist at various receptors, influencing cellular responses.

For instance, in studies targeting dopamine receptors, the compound displayed selective agonistic activity towards D3 receptors while inhibiting D2 receptors at higher concentrations .

Comparative Studies

Comparative analyses with other indoline derivatives reveal distinct differences in biological activity:

CompoundStructureBiological Activity
1-MethylindolineLacks methoxyphenoxyacetyl groupDifferent pharmacological profile
Indole-3-acetic acidPlant hormoneSimilar core structure but different functions

These comparisons highlight the significance of functional groups in determining the pharmacological properties of indoline derivatives.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • In Vitro Cancer Cell Studies : A study demonstrated that treatment with this compound resulted in significant reductions in cell viability across multiple cancer cell lines, indicating its potential as a chemotherapeutic agent.
  • Animal Models : In vivo studies using carrageenan-induced paw edema models have shown that the compound significantly reduces inflammation compared to control groups, supporting its anti-inflammatory claims.

Q & A

Q. Optimization Strategies :

  • Adjust catalyst concentration (e.g., BF₃) to balance reaction rate and side-product formation.
  • Monitor progress via HPLC to identify intermediate phases .

Which analytical techniques are most effective for confirming structural integrity and purity?

Q. Basic

  • NMR Spectroscopy : For verifying methoxy group positioning and acetyl-indoline linkage.
  • HPLC : To track reaction progress and quantify purity (>97% threshold recommended) .
  • Mass Spectrometry (MS) : For molecular weight confirmation and degradation product identification .

How do enzymatic and alkaline degradation pathways differ for methoxyphenoxy-containing compounds?

Advanced
Enzymatic Degradation (Lignin Peroxidase) :

  • Cleavage mechanisms include alkyl-aryl bond cleavage and Cα oxidation , producing guaiacol, syringaldehyde, and other phenolic derivatives .
  • Experimental design: Use lignin peroxidase isoforms under controlled pH (3–4) and H₂O₂ concentrations to replicate oxidative conditions .

Q. Alkaline Degradation (KOtBu/tBuOH) :

  • Targets β-O-4 bonds, favoring Cα-Cβ cleavage in non-phenolic models. Substrate oxidation (e.g., to benzoic acid derivatives) is pH-dependent .
  • Key variables: Alkali concentration (0.5 mol/L KOtBu), temperature (30°C), and reaction time .

Q. Comparative Table :

PathwayKey ProductsConditionsReferences
EnzymaticGuaiacol, syringaldehydepH 3–4, H₂O₂, 25°C
Alkaline (KOtBu)3,4-Dimethoxybenzoic acid0.5 mol/L KOtBu, 30°C

How can researchers resolve contradictions in degradation product profiles across studies?

Q. Advanced

  • Variable Control : Standardize enzyme sources (e.g., fungal vs. bacterial peroxidases) and substrate concentrations .
  • Advanced Analytics : Use tandem MS/MS to distinguish isobaric degradation products (e.g., syringic acid vs. dimethoxyquinone) .
  • Kinetic Studies : Compare time-dependent product accumulation to identify dominant pathways under varying conditions .

What methodologies quantify trace-level degradation products in complex matrices?

Q. Advanced

  • HPLC-MS with Isotopic Labeling : Introduce ¹³C-labeled substrates to track fragment origins .
  • Internal Standards : Use structurally analogous compounds (e.g., deuterated guaiacol) for calibration .
  • Limit of Detection (LOD) : Optimize MS parameters (e.g., ionization mode) to achieve sub-ppm sensitivity .

How can structure-activity relationship (SAR) studies evaluate methoxy group effects?

Q. Advanced

  • Analog Synthesis : Prepare derivatives with varied methoxy positions (e.g., 3-methoxy vs. 4-methoxy) .
  • Bioassay Design : Test analogs in enzyme inhibition assays (e.g., lignin peroxidase activity) or receptor-binding studies .
  • Computational Modeling : Use DFT calculations to correlate methoxy group electronic effects with reactivity .

What are critical considerations for designing β-O-4 bond cleavage experiments?

Q. Advanced

  • Substrate Design : Use dimeric non-phenolic models (e.g., 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)ethanol) to mimic lignin linkages .
  • Reaction Monitoring : Employ GC-MS or NMR to detect intermediates like 2-propenal derivatives .
  • Side-Reaction Mitigation : Add antioxidants (e.g., BHT) to suppress radical-mediated polymerization .

How do downstream products of related compounds inform derivative synthesis?

Q. Advanced

  • Derivative Pathways : For example, 1-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propan-1-one can be oxidized to quinones or reduced to alcohols .
  • Functionalization Strategies : Introduce halogens or nitro groups via electrophilic substitution for biological activity modulation .

Q. Table: Key Downstream Products

PrecursorDerivativeApplicationReferences
1-(3,4-Dimethoxyphenyl)-propan-1-one2-BenzoquinoneRedox-active intermediates
SyringaldehydeSyringic acidAntimicrobial agents

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